6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one belongs to the quinolinone class, characterized by a fused bicyclic structure with a ketone group at position 4. Key structural features include:
This compound is hypothesized to share pharmacological applications with structurally similar derivatives, such as kinase inhibition or antimicrobial activity, based on patents describing sulfonamide-containing heterocycles .
Properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-3-18-8-11-22(12-9-18)33(30,31)25-17-28(16-19-6-5-7-20(27)14-19)24-13-10-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIGEFSZCSKNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide and a strong base like sodium hydride.
Fluorophenylmethylation: The final step involves the addition of the 3-fluorophenylmethyl group through a Friedel-Crafts alkylation reaction using 3-fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxy or sulfonyl groups, resulting in the formation of quinoline carboxylic acids or sulfonic acids.
Scientific Research Applications
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous quinolinones and related sulfonamide derivatives:
Key Observations:
Sulfonyl Group Variations :
- The 4-ethylbenzenesulfonyl group in the target compound offers a compromise between steric bulk (cf. 4-isopropyl in ) and electronic effects (cf. 3-chlorophenylsulfonyl in ).
- Substitution at the sulfonyl para-position (ethyl vs. isopropyl) significantly impacts solubility and steric interactions .
Aromatic Substituents: The 3-fluorophenylmethyl group in the target compound may confer better metabolic stability compared to 4-chlorobenzyl () due to fluorine’s resistance to oxidative metabolism .
Core Modifications: Derivatives with diethylamino () or methoxy () groups exhibit altered electronic profiles, influencing binding affinity and solubility. Pyrrole-based analogs () highlight the therapeutic versatility of sulfonamide-containing heterocycles but differ in core pharmacophore geometry.
Biological Activity
Molecular Formula
- Chemical Formula : C20H24FN2O3S
- Molecular Weight : 396.48 g/mol
Structural Features
The compound features a dihydroquinoline core with an ethoxy group, a sulfonyl group, and a fluorophenyl substituent. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can inhibit cancer cell proliferation. For example, studies have shown that derivatives of quinoline compounds can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Properties
The sulfonamide moiety is known to contribute to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A study demonstrated that related compounds reduced levels of TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
Preliminary tests have shown promising results against various bacterial strains, suggesting that the compound may disrupt bacterial cell wall synthesis or function as a bacteriostatic agent .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A trial involving patients with advanced solid tumors showed that a related compound improved overall survival rates when combined with standard chemotherapy .
- Case Study 2 : In a preclinical model for rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and inflammation markers compared to controls .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Inhibits bacterial growth |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Weight | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 396.48 g/mol | Yes | Yes |
| 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-(phenylmethyl)-1,4-dihydroquinolin-4-one | 388.46 g/mol | Yes | Moderate |
| 5-Ethoxy-2-(4-chlorobenzenesulfonyl)-1-benzylquinolin-4-one | 402.50 g/mol | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
